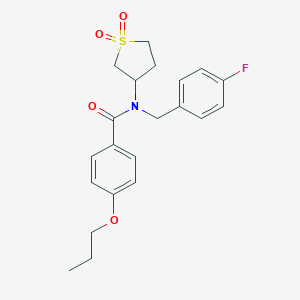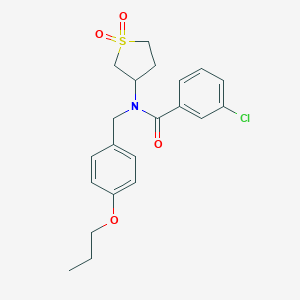![molecular formula C22H16N2O4 B385663 7-Methyl-2-(5-methyl-3-isoxazolyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 720672-53-7](/img/structure/B385663.png)
7-Methyl-2-(5-methyl-3-isoxazolyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“7-Methyl-2-(5-methyl-3-isoxazolyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a chemical compound with the molecular formula C22H16N2O4 . It has a molecular weight of 372.4 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a chromeno[2,3-c]pyrrole core, which is substituted with methyl and isoxazolyl groups . The InChI string for this compound is InChI=1S/C22H16N2O4/c1-12-8-9-16-15 (10-12)20 (25)18-19 (14-6-4-3-5-7-14)24 (22 (26)21 (18)27-16)17-11-13 (2)28-23-17/h3-11,19H,1-2H3 .
Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 72.6 Ų and a complexity of 699 . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has two rotatable bonds .
Mechanism of Action
Target of Action
The primary targets of the compound “7-Methyl-2-(5-methyl-3-isoxazolyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” are currently unknown. The compound is structurally related to isoxazole, a heterocyclic compound that has been found to interact with various biological targets . .
Mode of Action
Isoxazole derivatives have been found to exhibit various biological activities, including antimicrobial activity . .
Biochemical Pathways
The biochemical pathways affected by this compound are not known. Given the structural similarity to isoxazole, it is possible that this compound may affect similar pathways. Isoxazole and its derivatives have been found to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
properties
IUPAC Name |
7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-12-8-9-16-15(10-12)20(25)18-19(14-6-4-3-5-7-14)24(22(26)21(18)27-16)17-11-13(2)28-23-17/h3-11,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAOBGGFMLDYKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2-(5-methyl-3-isoxazolyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-7-bromo-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B385580.png)
![2-Benzyl-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B385582.png)
![1-(3-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B385584.png)
![7-Bromo-1-(3-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B385585.png)
![N-(3,4-dimethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B385586.png)

![{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}(phenyl)methanol](/img/structure/B385590.png)






![2-chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide](/img/structure/B385603.png)